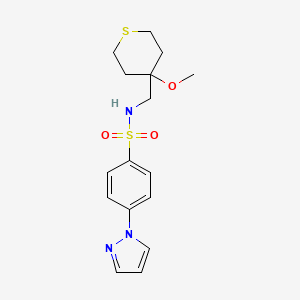
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide compound with promising biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group linked to a pyrazole and a tetrahydrothiopyran moiety. Its synthesis typically involves multi-step reactions, including the formation of intermediates through the reaction of imidazole derivatives with sulfonyl chlorides. The structural variations significantly influence its biological activity, making it a focal point in medicinal chemistry research.
Key Structural Data:
- Molecular Formula: C15H20N2O3S
- CAS Number: 82978-00-5
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. This compound has demonstrated efficacy against various bacterial strains, including resistant strains. Research indicates that modifications in the sulfonamide structure can enhance its antibacterial potency, making it relevant in the treatment of infections caused by multidrug-resistant bacteria.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
The mechanism of action for sulfonamides generally involves competitive inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication. Furthermore, its anti-inflammatory effects may be mediated through the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antibacterial Activity Study :
- Objective: To evaluate the antibacterial efficacy against resistant strains.
- Findings: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Anti-inflammatory Mechanism Study :
- Objective: To explore its effects on inflammatory markers.
- Findings: The compound reduced levels of TNF-alpha and IL-6 in vitro, indicating a strong anti-inflammatory potential.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 1-isopropyl-N-(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide | Structure | Moderate | High |
Propiedades
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-16(7-11-23-12-8-16)13-18-24(20,21)15-5-3-14(4-6-15)19-10-2-9-17-19/h2-6,9-10,18H,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHFOKVRKNRQNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














